Cas no 954012-46-5 (4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide)

4-ベンジル(メチル)スルファモイル-N-4-(2,4-ジフルオロフェニル)-1,3-チアゾール-2-イルベンズアミドは、高度に特異的な生物活性を示す有機化合物です。この化合物は、スルファモイル基とチアゾール環を有するユニークな構造を持ち、医薬品中間体や生物学的標的分子としての応用が期待されます。特に、2,4-ジフルオロフェニル基の導入により、分子の脂溶性と膜透過性が向上しています。ベンズアミド骨格は分子の安定性に寄与し、創薬研究におけるリード化合物としての潜在性を高めています。この化合物の合成経路は確立されており、再現性の高い高純度製品を得ることが可能です。

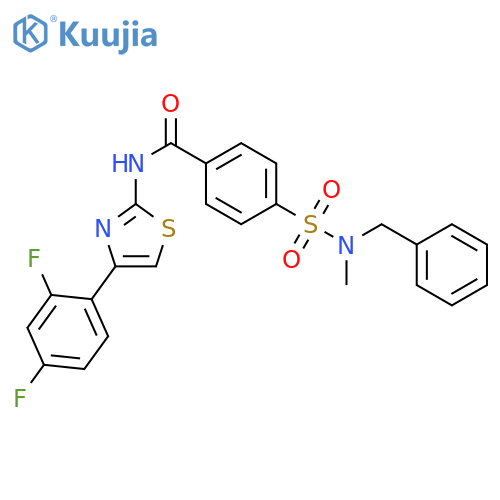

954012-46-5 structure

商品名:4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide

4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide

- AKOS024643064

- 4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide

- F2357-0296

- 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)benzamide

- 954012-46-5

-

- インチ: 1S/C24H19F2N3O3S2/c1-29(14-16-5-3-2-4-6-16)34(31,32)19-10-7-17(8-11-19)23(30)28-24-27-22(15-33-24)20-12-9-18(25)13-21(20)26/h2-13,15H,14H2,1H3,(H,27,28,30)

- InChIKey: WBUGYIOPPOBDON-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C2=CC=C(F)C=C2F)=CS1)(=O)C1=CC=C(S(N(CC2=CC=CC=C2)C)(=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 499.08359015g/mol

- どういたいしつりょう: 499.08359015g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 34

- 回転可能化学結合数: 7

- 複雑さ: 783

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2357-0296-10μmol |

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |

954012-46-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2357-0296-5mg |

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |

954012-46-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2357-0296-20mg |

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |

954012-46-5 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2357-0296-75mg |

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |

954012-46-5 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| A2B Chem LLC | BA77921-100mg |

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |

954012-46-5 | 100mg |

$697.00 | 2024-05-20 | ||

| Life Chemicals | F2357-0296-2mg |

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |

954012-46-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2357-0296-10mg |

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |

954012-46-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2357-0296-1mg |

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |

954012-46-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2357-0296-100mg |

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |

954012-46-5 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2357-0296-5μmol |

4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |

954012-46-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

954012-46-5 (4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬